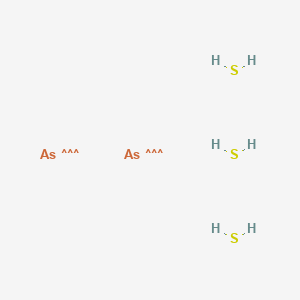

Orpiment (As2S3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Orpiment (As2S3), also known as arsenic trisulfide, is a mineral with the chemical formula As₂S₃. It is characterized by its bright yellow to orange-yellow color and has been historically used as a pigment due to its striking appearance. Orpiment (As2S3) is found in volcanic fumaroles, low-temperature hydrothermal veins, and hot springs. Its name is derived from the Latin word “auripigmentum,” meaning “gold pigment,” reflecting its golden hue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orpiment (As2S3) can be synthesized through the dry process method, where natural orpiment is heated and recrystallized by sublimation, with or without the addition of sulfur. Arsenical ore and sulfur can also be used as starting materials .

Industrial Production Methods: In industrial settings, orpiment is produced by roasting arsenic-containing ores in the presence of sulfur. This process involves heating the ores to high temperatures, causing the arsenic and sulfur to react and form orpiment, which is then collected through sublimation .

Chemical Reactions Analysis

Types of Reactions: Orpiment (As2S3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Orpiment (As2S3) oxidizes to arsenic trioxide (As₂O₃) at higher temperatures.

Reduction: Orpiment (As2S3) can be reduced to elemental arsenic and hydrogen sulfide (H₂S) under reducing conditions.

Substitution: Orpiment (As2S3) can react with halogens, such as chlorine, to form arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂).

Major Products:

Oxidation: Arsenic trioxide (As₂O₃)

Reduction: Elemental arsenic (As) and hydrogen sulfide (H₂S)

Substitution: Arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂)

Scientific Research Applications

Mechanism of Action

The mechanism by which orpiment exerts its effects is primarily through its interaction with biological molecules. Arsenic compounds, including orpiment, can mimic phosphate groups in biological systems, disrupting cellular processes. This can lead to the inhibition of enzymes and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the form of arsenic present.

Comparison with Similar Compounds

Realgar (As₄S₄): A red to orange arsenic sulfide mineral with similar uses and properties to orpiment.

Pararealgar: A polymorph of realgar with a different crystal structure.

Anorpiment: Another arsenic sulfide mineral with distinct properties.

Orpiment (As2S3)’s unique combination of bright yellow color, chemical reactivity, and historical significance makes it a fascinating subject of study in various scientific fields.

Properties

CAS No. |

12255-89-9 |

|---|---|

Molecular Formula |

As2H6S3 |

Molecular Weight |

252.1 g/mol |

InChI |

InChI=1S/2As.3H2S/h;;3*1H2 |

InChI Key |

JTEISIQYUPOOLG-UHFFFAOYSA-N |

SMILES |

S.S.S.[As].[As] |

Canonical SMILES |

S.S.S.[As].[As] |

Key on ui other cas no. |

12255-89-9 |

Synonyms |

alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)